Rubusoside
Overview
Description
Rubusoside is a natural non-caloric sweetener primarily extracted from the leaves of Rubus suavissimus S. Lee, a plant native to southern China . It is approximately 114 times sweeter than sucrose and exhibits various bioactivities, including hypoglycemic, antiallergic, anticariogenic, and antiangiogenic properties . This compound is also known for its solubilizing properties, making it a valuable compound in the pharmaceutical and food industries .
Mechanism of Action
Target of Action
Rubusoside, a natural sweetener component in Rubus suavissimus S. Lee (Rosaceae), primarily targets Streptococcus mutans , a bacterium that plays a significant role in the development of dental caries in humans . It also targets the serum metabolites in golden hamsters on a high-fat diet .
Mode of Action
This compound exhibits its action by inhibiting the activity of mutansucrase , an enzyme that synthesizes adhesive insoluble glucans from sucrose, thereby affecting the growth of Streptococcus mutans . It shows competitive inhibition with a Ki value of 1.1 ± 0.2 mM and IC50 of 2.3 mM . The inhibition activity of this compound is due to hydrophobic and hydrogen bonding interactions .
Biochemical Pathways
This compound affects the lipid metabolism in golden hamsters on a high-fat diet . It helps to reverse the disturbed amino acid, sugar, fat, and energy metabolism caused by a high-fat diet . It also interferes with the synthesis of ketone bodies, as well as choline and 4-hydroxyphenylacetate metabolism .
Pharmacokinetics
Research has shown that ceramide-rubusoside nanomicelles can efficiently deliver ceramide into tumors and other tissues, enhancing in vivo bioavailability .
Result of Action
This compound exhibits anti-cariogenic characteristics by inhibiting the growth of Streptococcus mutans and the activity of mutansucrase . It also shows antimicrobial activity against S. mutans . In golden hamsters on a high-fat diet, this compound can partly reverse the metabolism disorders induced by the diet and exert a good anti-hypertriglyceridemia effect .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of this compound through microbial fermentation can overcome the limitations of traditional plant extraction methods, such as low abundance in nature, seasonal dependency of plant growth, and complexity of the extraction process . This method can effectively enhance the synthesis efficiency of this compound .
Biochemical Analysis
Biochemical Properties
Rubusoside has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activity against the enzyme mutansucrase of Streptococcus mutans, a bacterium involved in dental caries . This inhibition activity was due to hydrophobic and hydrogen bonding interactions .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. It has been found to decrease blood glucose levels by protecting pancreatic islet cells . In addition, it has shown a protective effect on Streptococcus mutans biofilms, affecting the cariogenic properties and virulence gene expression of these bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. For instance, it has shown competitive inhibition against the activity of mutansucrase, a key enzyme in the development of dental caries . This inhibition is due to hydrophobic and hydrogen bonding interactions .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to exert significant effects in laboratory settings. For instance, it has been found to partly reverse the metabolism disorders induced by a high-fat diet in animal models . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For instance, a dose of 250 mg/(kg·day) this compound significantly reduces serum triglyceride levels in rats on a high-fat diet .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to intervene in some major metabolic pathways, involving amino acid metabolism, synthesis of ketone bodies, as well as choline and 4-hydroxyphenylacetate metabolism .
Transport and Distribution
It has been suggested that this compound may be transported and distributed within cells via certain transporters or binding proteins .
Subcellular Localization
It has been suggested that certain transcription factors, such as SrbHLH22, SrbHLH111, SrbHLH126, SrbHLH142, and SrbHLH152, which have been verified to be critical regulators of rebaudioside A (RA) biosynthesis, might also play a role in the subcellular localization of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubusoside can be synthesized from stevioside, a steviol glycoside, using specific enzymes. One such enzyme is β-glucosidase from Chryseobacterium scophthalmum, which selectively hydrolyzes stevioside to produce this compound with a high yield . The reaction is typically carried out at 47.5°C for 70 minutes, resulting in a 99% yield of this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of stevioside from Stevia rebaudiana leaves, followed by enzymatic conversion to this compound. This method is efficient and scalable, making it suitable for large-scale production . The use of engineered Escherichia coli strains to couple glycosyltransferase with UDPG regeneration systems has also been explored to improve productivity .
Chemical Reactions Analysis
Types of Reactions
Rubusoside undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to this compound, while hydrolysis involves the cleavage of glycosidic bonds .
Common Reagents and Conditions
Common reagents used in the glycosylation of this compound include UDP-glucose and glycosyltransferases . Hydrolysis reactions typically involve the use of β-glucosidase enzymes under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the glycosylation of this compound include rebaudioside KA and other steviol glycosides . Hydrolysis of this compound primarily yields steviol and glucose .
Scientific Research Applications
Rubusoside has a wide range of scientific research applications:
Chemistry: Used as a solubilizing agent for various compounds, enhancing their solubility and stability.
Biology: Studied for its effects on lipid metabolism and its potential as an anti-hypertriglyceridemia agent.
Medicine: Investigated for its hypoglycemic effects and potential use as an anti-diabetic drug.
Comparison with Similar Compounds
Rubusoside belongs to the family of steviol glycosides, which includes compounds such as stevioside, rebaudioside A, rebaudioside D, and rebaudioside M . Compared to these compounds, this compound is unique due to its higher solubilizing properties and its specific bioactivities . While stevioside and rebaudiosides are primarily known for their sweetness, this compound’s additional properties make it a versatile compound in various applications .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPVROCHNBYFTP-OSHKXICASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64849-39-4 | |
Record name | Rubusoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64849-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rubusoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RUBUSOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV5K3M3GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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